N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide is a compound that features a pyrrolidine ring, a phenylacetamide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide typically involves the formation of the pyrrolidine ring followed by the attachment of the phenylacetamide and 4-methylphenyl groups. One common method is the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Petasis reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets due to its three-dimensional structure and stereochemistry . The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidin-2-ones: These compounds share the pyrrolidine ring and phenyl group but differ in the substituents attached to the ring.
N-phenyldihydro-1H-pyrrol-2-ones: Similar in structure but with different functional groups attached to the pyrrolidine ring.
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide is unique due to the presence of both the 4-methylphenyl and phenylacetamide groups, which can confer distinct biological activities and chemical reactivity. The combination of these groups with the pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C21H26N2O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H26N2O/c1-17-9-11-19(12-10-17)20(23-13-5-6-14-23)16-22-21(24)15-18-7-3-2-4-8-18/h2-4,7-12,20H,5-6,13-16H2,1H3,(H,22,24) |
InChI Key |
BAKDSMIMYVQPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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